4-Methyl-6-nitrothieno[2,3-B]quinoline
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Overview
Description
4-Methyl-6-nitrothieno[2,3-B]quinoline is a heterocyclic compound that belongs to the quinoline family This compound is characterized by a fused ring system that includes a thieno ring and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-6-nitrothieno[2,3-B]quinoline can be achieved through various methods, including classical and modern synthetic approaches. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the Gould-Jacobs reaction, Friedländer synthesis, and Skraup synthesis are well-known methods for constructing quinoline derivatives .
Industrial Production Methods: Industrial production of this compound may involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols. These methods aim to enhance yield, reduce environmental impact, and improve the overall efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-6-nitrothieno[2,3-B]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: Halogenating agents, alkylating agents, and other electrophiles.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
4-Methyl-6-nitrothieno[2,3-B]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Methyl-6-nitrothieno[2,3-B]quinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The quinoline moiety can intercalate with DNA, affecting replication and transcription processes. Additionally, the compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Quinoline: A basic structure with a benzene ring fused to a pyridine ring.
Isoquinoline: Similar to quinoline but with a different ring fusion pattern.
4-Methylquinoline: Lacks the nitro group but has a similar methyl substitution.
6-Nitroquinoline: Contains the nitro group but lacks the thieno ring.
Uniqueness: 4-Methyl-6-nitrothieno[2,3-B]quinoline stands out due to its unique combination of a thieno ring, a quinoline moiety, and specific substituents. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
62452-39-5 |
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Molecular Formula |
C12H8N2O2S |
Molecular Weight |
244.27 g/mol |
IUPAC Name |
4-methyl-6-nitrothieno[2,3-b]quinoline |
InChI |
InChI=1S/C12H8N2O2S/c1-7-9-4-5-17-12(9)13-11-3-2-8(14(15)16)6-10(7)11/h2-6H,1H3 |
InChI Key |
LERHIMPVSJIUBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CSC2=NC3=C1C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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